![molecular formula C13H16N4O3S2 B2522661 2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole CAS No. 866150-37-0](/img/structure/B2522661.png)
2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole
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Overview
Description
The compound “2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle . It also has a tert-butyl group, a phenylsulfonyl group, and two amide groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is likely to add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide groups and the thiadiazole ring. Amides are generally quite stable but can be hydrolyzed under acidic or basic conditions . Thiadiazoles can participate in a variety of reactions, particularly at the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the tert-butyl group could make it quite hydrophobic, while the amide groups could allow for hydrogen bonding .Scientific Research Applications
Asymmetric Synthesis of Amines
Background: Tert-butanesulfinamide is prepared using catalytic enantioselective methods from the inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of tert-butanesulfinamide with aldehydes and ketones yields tert-butanesulfinyl imines.
Applications:- Enantioenriched Amines : This methodology efficiently synthesizes a wide range of highly enantioenriched amines, including α-branched, α,α-dibranched amines, α- and β-amino acids, 1,2 and 1,3-amino alcohols, and α-trifluoromethyl amines .
Unique Reactivity Pattern
Background: The crowded tert-butyl group elicits a unique reactivity pattern.
Applications:Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-13(2,3)10-15-16-12(21-10)14-11(18)17-22(19,20)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCBQAFBURWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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